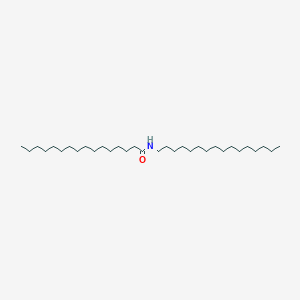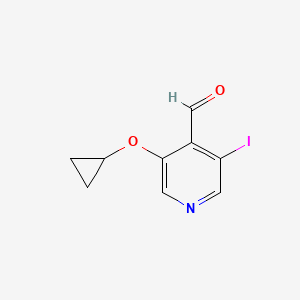
3-Cyclopropoxy-5-iodoisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-iodoisonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol It contains a cyclopropoxy group, an iodine atom, and an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodoisonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-Cyclopropoxy-5-iodoisonicotinic acid.
Reduction: Formation of 3-Cyclopropoxy-5-iodoisonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies involving enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodoisonicotinaldehyde depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine.
3-Cyclopropoxy-5-chloroisonicotinaldehyde: Similar structure but with a chlorine atom instead of iodine.
3-Cyclopropoxy-5-fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-5-iodoisonicotinaldehyde is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom’s larger size and lower electronegativity compared to other halogens can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8INO2 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
CWHXZPVSTBIIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


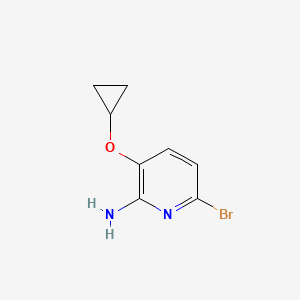
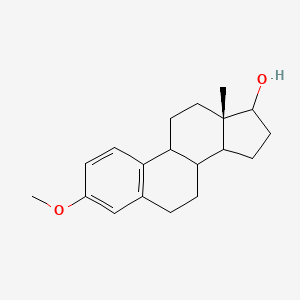
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
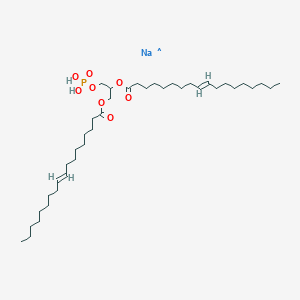
![3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B14804367.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
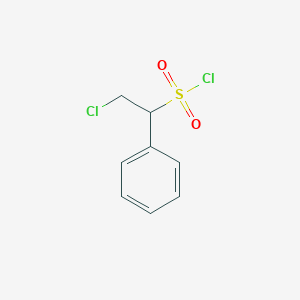
![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)

![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
![N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14804406.png)
